3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine atoms and a carboxamide group, along with an aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its anti-HIV activity.
Ethyl 1H-indole-3-carboxylates: Exhibits antiviral activity.
Uniqueness
3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine atoms and a methoxyphenyl group
Properties
IUPAC Name |
3,6-dichloro-N-[4-(4-methoxyanilino)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-26-15-8-6-13(7-9-15)22-12-2-4-14(5-3-12)23-19(25)18-16(20)10-11-17(21)24-18/h2-11,22H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIKZVWSBWRBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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